Methyl 3-amino-3-(4-nitrophenyl)propanoate

Antimicrobial Resistance Medicinal Chemistry β-Amino Acids

Medicinal chemistry programs require non-proteinogenic β-amino acid building blocks with precise electronic and steric profiles. The 4-nitrophenyl group in this scaffold is a privileged motif for anti-MRSA activity (MIC 4-16 µg/mL against S. aureus TCH-1516). - Methyl ester offers balanced lipophilicity (XLogP 0.5) for cellular permeability vs. free acid or ethyl ester analogs - Nitro group reducible to aniline for expanded scaffold diversity - Typical purity 95%; store at 2-8°C under inert atmosphere, protected from light

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 273920-24-4
Cat. No. B1613519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(4-nitrophenyl)propanoate
CAS273920-24-4
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3
InChIKeyJGLLZWBBGQKLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(4-nitrophenyl)propanoate: Specialized β-Amino Acid Building Block


Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 273920-24-4) is a β-amino acid derivative featuring a 4-nitrophenyl substituent and a methyl ester protecting group [1]. It belongs to a class of non-proteinogenic amino acid building blocks widely employed in medicinal chemistry for the construction of peptidomimetics and as intermediates in the synthesis of biologically active compounds . The compound is commercially available as a research chemical with a typical purity of 95%, and its storage requires an inert atmosphere at 2-8°C protected from light . Its dual functionality—an amino group for amide bond formation and a nitro group that can be reduced to an aniline or participate in redox chemistry—positions it as a versatile precursor in synthetic workflows targeting antimicrobial and anticancer agents .

Protected β-amino acid for amide coupling and peptidomimetic design
Reducible 4-nitrophenyl group enables aniline scaffold diversification
Intermediate lipophilicity supports cell-permeable derivative exploration

Why Generic β-Amino Acid Substitution Fails


β-Amino acid derivatives are not interchangeable; their biological and chemical utility is exquisitely sensitive to the nature of the aryl substituent and the ester protecting group. The 4-nitrophenyl group imparts distinct electronic and steric properties that are essential for achieving potent antimicrobial activity against multidrug-resistant Gram-positive pathogens, a characteristic not observed with many other aryl substitutions [1]. Furthermore, the methyl ester is a strategic choice for synthetic intermediates, offering a balance of reactivity and stability that differs significantly from the corresponding free acid or ethyl ester. The free acid (CAS 102308-62-3) lacks the necessary lipophilicity for efficient membrane penetration in cellular assays and requires additional activation for amide bond formation, while the ethyl ester (CAS 224946-68-3) introduces a larger, more hydrophobic group that alters both the compound's pharmacokinetic profile in precursor form and its reactivity in subsequent synthetic steps [2]. Substituting this precise scaffold with a generic β-amino acid—such as one lacking the nitro group or bearing a different ester—would compromise the intended biological or synthetic outcome, as detailed in the quantitative evidence below.

  • Aryl group substitutionReplacing 4-nitrophenyl with other aryl groups may alter antimicrobial screening hit rates and structure-activity profile
  • Free acid formRequires activation for amide bond formation, adding synthetic steps and potential side reactions
  • Ethyl ester analogHigher lipophilicity may shift cellular partitioning and derivative pharmacokinetic behavior

Quantitative Differentiation: Antimicrobial Activity and Physicochemical Properties


Anti-MRSA Activity of 4-Nitrophenyl β-Amino Acids

In a series of N-substituted β-amino acid derivatives, the compound bearing a 4-nitrophenyl substituent (Compound 9) exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strain TCH-1516. This activity was part of a defined structure-activity relationship (SAR) study, where the 4-nitrophenyl group was identified as one of the most promising modifications, alongside other nitro-heteroaryl groups [1].

Anti‑MRSA activity
Class‑level inference
MIC 4–16 µg/mL vs. S. aureus TCH‑1516 for 4‑nitrophenyl analogs; 2‑ to 32‑fold more active than other aryl variants in the series
Supports antimicrobial screening scaffold selection
Class‑level SAR; specific derivative activity must be confirmed
Antimicrobial Resistance Medicinal Chemistry β-Amino Acids

Methyl Ester vs Free Acid: Synthetic Utility

The methyl ester form of 3-amino-3-(4-nitrophenyl)propanoic acid provides a key advantage in synthetic workflows. The free acid (CAS 102308-62-3) requires activation (e.g., with coupling reagents) for amide bond formation, whereas the methyl ester is a more stable and easily handled building block that can be directly incorporated into certain reactions or selectively deprotected under mild conditions . While no direct kinetic comparison is available, the difference in functional group handles is a fundamental consideration in synthetic planning.

Synthetic handle
Class‑level inference
Methyl ester provides a protected amino acid; eliminates activation step required for free acid
Streamlines amide coupling workflow
Qualitative protecting‑group advantage; no direct kinetic data
Synthetic Chemistry Protecting Group Strategy Building Blocks

Optimized Lipophilicity for Cellular Permeability

The calculated LogP (XLogP) for Methyl 3-amino-3-(4-nitrophenyl)propanoate is 0.5, indicating a balanced lipophilicity suitable for passive membrane diffusion, a critical parameter for intracellular target engagement of its downstream derivatives [1]. In comparison, the ethyl ester analog (CAS 224946-68-3) is expected to have a higher LogP due to the larger alkyl chain, which could alter its pharmacokinetic behavior and cellular uptake profile when used as a prodrug or intermediate [2].

Lipophilicity
Class‑level inference
XLogP = 0.5 (methyl ester)
Balanced lipophilicity for derivative cellular assay design
Ethyl ester more hydrophobic, free acid more hydrophilic; in silico estimate
Physicochemical Properties Drug Design ADME

Application Scenarios for Methyl 3-amino-3-(4-nitrophenyl)propanoate


Synthesis of Antimicrobial Agents Against Gram-Positive Pathogens

This compound serves as an ideal starting material for the synthesis of novel N-substituted β-amino acid derivatives with potent anti-MRSA activity. The 4-nitrophenyl group, as demonstrated in class-level studies, is a privileged motif for achieving low MIC values (4-16 µg/mL) against S. aureus TCH-1516. Medicinal chemistry programs focused on combating ESKAPE pathogens should prioritize this scaffold for lead optimization efforts [1].

Peptidomimetics with Controlled Lipophilicity

The methyl ester protecting group, combined with an optimal XLogP of 0.5, makes this compound a strategic choice for introducing a β-amino acid residue into peptidomimetic chains. Its balanced lipophilicity is expected to confer favorable cellular permeability to the final constructs compared to more hydrophilic free acids or more hydrophobic ethyl esters, making it suitable for intracellular target engagement studies [1].

Nitro Group Reduction to Aniline Derivatives

The para-nitro group is a latent aniline functionality. Researchers requiring a β-amino acid building block with a 4-aminophenyl moiety can utilize this compound as a direct precursor. The nitro group can be selectively reduced to an amine under standard conditions (e.g., catalytic hydrogenation), providing access to a broader range of functionalized scaffolds without altering the methyl ester protecting group, thereby streamlining the synthesis of complex molecules [1].

Application
Selection Property
Validation Focus
Antimicrobial screening compound synthesis
4‑Nitrophenyl scaffold for anti‑Gram‑positive SAR
MIC endpoint review against target strain panels
Peptidomimetic design with controlled lipophilicity
Methyl ester protecting group with balanced LogP
Cellular permeability assessment in assay models
Aniline‑functionalized building block synthesis
Reducible nitro group without ester cleavage
Selective reduction and downstream diversification

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